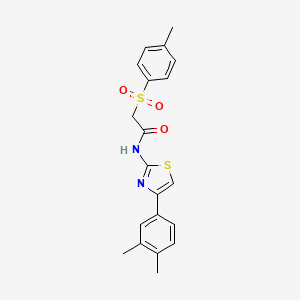

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

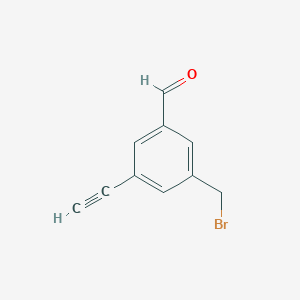

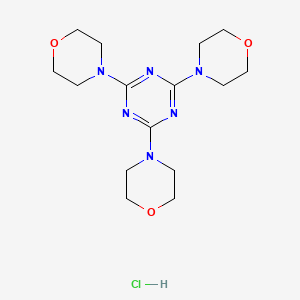

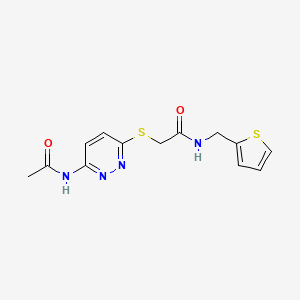

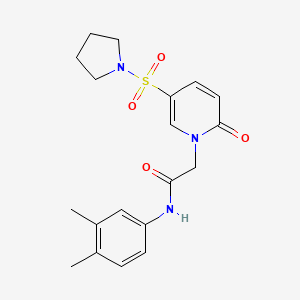

“N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide” is a complex organic compound that contains several functional groups. It includes a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen . It also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and an acetamide group (derived from acetic acid). These groups are common in many pharmaceutical compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water . The starting materials would likely include a 3,4-dimethylphenyl compound, a thiazole derivative, and a tosylacetamide .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiazole ring, for example, is a five-membered ring with one sulfur atom and one nitrogen atom . The tosyl group is a sulfonyl group attached to a methyl group, and the acetamide group consists of a carbonyl group (C=O) attached to an amine group (NH2) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing thiazole rings are often colored due to the presence of the sulfur atom . The compound is likely to be solid at room temperature .Scientific Research Applications

Synthesis and Characterization

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide belongs to a broader class of compounds that have been synthesized and characterized for various applications in scientific research. The synthesis involves specific reactions, such as carbodiimide condensation, which is a convenient and fast method for preparing novel derivatives related to the compound . These derivatives have been characterized using techniques like IR, 1H NMR, and elemental analyses, confirming their structural integrity and potential for further studies (Yu et al., 2014).

Anticancer Activities

The anticancer activities of derivatives of this compound have been a significant area of investigation. Specifically, certain synthesized derivatives have shown reasonable anticancer activity against various human tumor cell lines, highlighting their potential as therapeutic agents. Notably, compounds have demonstrated high activity against melanoma-type cell lines, suggesting a promising direction for developing new anticancer treatments (Duran & Demirayak, 2012).

Corrosion Inhibition

Research has also explored the application of thiazole derivatives as corrosion inhibitors, which is relevant to the broader class of compounds including this compound. Thiazoles have been synthesized and tested for their efficiency in inhibiting corrosion on metal surfaces, showing that they can provide a high degree of protection, which is crucial for extending the lifespan of metal components in various industrial applications (Farahati et al., 2019).

Luminescence Sensing

Another exciting application area is the use of certain derivatives for luminescence sensing, particularly in detecting benzaldehyde-based derivatives. Novel lanthanide(III)-organic frameworks synthesized with dimethylphenyl imidazole dicarboxylate, a related compound, have shown selective sensitivity to benzaldehyde derivatives, making them potential fluorescence sensors for chemical detection and analysis (Shi et al., 2015).

Mechanism of Action

Target of action

The compound contains a thiazole ring, which is a common structure in many bioactive molecules. Thiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might interact with various cellular targets.

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Result of action

The cellular and molecular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with thiazole derivatives , the effects could be quite varied.

Future Directions

Properties

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13-4-8-17(9-5-13)27(24,25)12-19(23)22-20-21-18(11-26-20)16-7-6-14(2)15(3)10-16/h4-11H,12H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLAWYAMNXJGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)

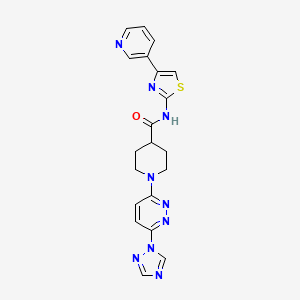

![4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2955941.png)

![1-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2955954.png)

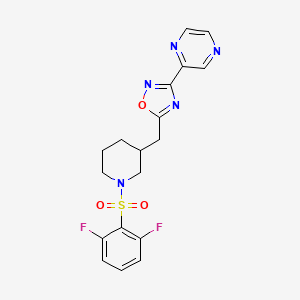

![1-[({5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2955956.png)